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molecular formula C9H12N2O2S B8519731 N-(4,5-dimethylthiazol-2-yl)-3-ketobutanamide

N-(4,5-dimethylthiazol-2-yl)-3-ketobutanamide

Cat. No. B8519731
M. Wt: 212.27 g/mol
InChI Key: DAVFIHSAWGXCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788205

Procedure details

To a solution of 2-amino-4,5-dimethylthiazole (0.05 mole) in toluene (30 ml), cooled in ice was added diketene (0.05 mole) at such a rate that the temperature did not rise above 20° C. When addition was complete the mixture was stirred at room temperature for 2 hours and evaporated to dryness to give N-(4,5-dimethylthiazol-2-yl)-3-ketobutanamide (4.1 g), Rf (silica; diethylamine/ethyl acetate 1:19) 0.47; m.p. 191°-3° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:8])=[C:5]([CH3:7])[N:6]=1.[CH2:9]=[C:10]1[O:14][C:12](=[O:13])[CH2:11]1>C1(C)C=CC=CC=1>[CH3:7][C:5]1[N:6]=[C:2]([NH:1][C:12](=[O:13])[CH2:11][C:10](=[O:14])[CH3:9])[S:3][C:4]=1[CH3:8]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
NC=1SC(=C(N1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 20° C
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1N=C(SC1C)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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